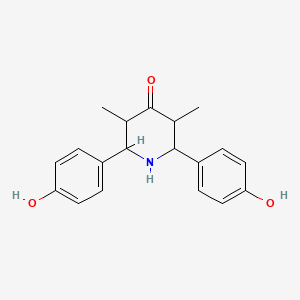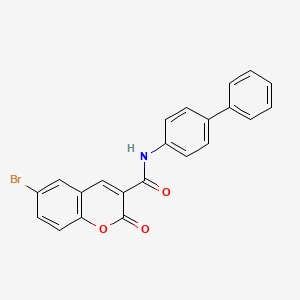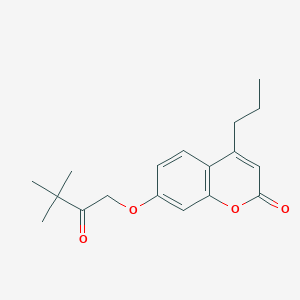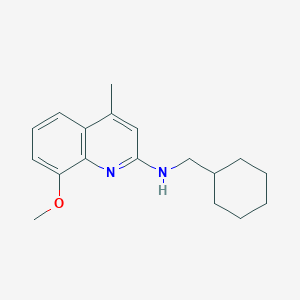![molecular formula C24H23N7O5 B4886971 8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione](/img/structure/B4886971.png)
8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione: is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzoylpiperazine group, a methyl group, and a nitrophenylmethyl group attached to a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-benzoylpiperazine with 3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzoylpiperazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, 8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms .
Medicine: Its structural features make it a candidate for drug discovery programs targeting various diseases .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with specific functionalities .
Mechanism of Action
The mechanism of action of 8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione involves its interaction with specific molecular targets. The benzoylpiperazine group may interact with protein receptors or enzymes, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The purine ring structure allows for interactions with nucleic acids, potentially affecting gene expression and cellular signaling pathways .
Comparison with Similar Compounds
- 8-(4-Benzyl-1-piperazinyl)methyl-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(4-Benzyl-1-piperazinyl)methyl-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-(4-Benzyl-1-piperazinyl)methyl-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness: 8-(4-Benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione is unique due to the presence of the benzoylpiperazine and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-(4-benzoylpiperazin-1-yl)-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O5/c1-27-20-19(21(32)26-24(27)34)30(15-16-7-9-18(10-8-16)31(35)36)23(25-20)29-13-11-28(12-14-29)22(33)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,26,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEDZMIPRMJQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4886897.png)
![2-bromo-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4886899.png)

![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)
![ethyl 6-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4886943.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B4886950.png)
![N-{2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4886960.png)

![2,4-dichloro-N-[3-[(4-chlorobenzoyl)carbamothioylamino]phenyl]benzamide](/img/structure/B4886982.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B4886991.png)
![ethyl 6-amino-4-(2-bromo-4-methoxyphenyl)-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-4H-pyran-3-carboxylate](/img/structure/B4886996.png)

![1-(hydroxymethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4887005.png)
